hexyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Hexyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a hexyl ester group, a dimethoxyphenyl moiety, and a tetrahydroindole core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves a multi-step process:
Formation of the Tetrahydroindole Core: This step involves the cyclization of appropriate precursors to form the tetrahydroindole ring. Commonly, this can be achieved through Pictet-Spengler reaction conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with hexanol under acidic or basic conditions to form the hexyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hexyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl chains.
Scientific Research Applications
Hexyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of hexyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Hexyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Tetrahydroindole-2-carboxylates: These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities.
Dimethoxyphenyl Indoles: Compounds with similar aromatic substituents may exhibit comparable properties but differ in their pharmacokinetics and dynamics.
Hexyl Esters of Indole Derivatives: These compounds have similar ester functionalities, which can influence their solubility and bioavailability.
Properties
Molecular Formula |
C24H31NO5 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
hexyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C24H31NO5/c1-5-6-7-8-11-30-24(27)23-15(2)22-18(25-23)12-17(13-19(22)26)16-9-10-20(28-3)21(14-16)29-4/h9-10,14,17,25H,5-8,11-13H2,1-4H3 |
InChI Key |
FZZRORTWRRRVHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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